Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-
Description
Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities and structural diversity . This particular compound is notable for its unique structure, which includes a pyridine ring substituted with a methylpentyl group, making it a subject of interest in various scientific research fields.
Properties
CAS No. |
613660-91-6 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(6-hexan-2-ylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C17H26N2O/c1-4-5-7-13(2)16-10-9-15(12-18-16)17(20)19-11-6-8-14(19)3/h9-10,12-14H,4-8,11H2,1-3H3 |
InChI Key |
DNDBPTOFNNAMHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C1=NC=C(C=C1)C(=O)N2CCCC2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- typically involves multiple steps, starting from readily available precursors. Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- undergoes various chemical reactions, including:
Scientific Research Applications
Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
N-Methylpyrrolidine: A simpler pyrrolidine derivative used in various chemical reactions.
Pyrrolidine-2-one: Another pyrrolidine derivative with significant biological activities.
The uniqueness of Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Biological Activity
Pyrrolidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- and its associated biological properties, including antibacterial, anti-inflammatory, and potential anticancer activities.
Chemical Structure and Properties
The compound Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- features a pyrrolidine ring substituted with a carbonyl group and a pyridine moiety. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that various pyrrolidine derivatives exhibit significant antibacterial properties. For instance, compounds derived from pyrrolidine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.96 to 7.81 μg/mL against Staphylococcus aureus .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound 1 | 0.96 | Staphylococcus aureus |
| Compound 2 | 7.81 | Escherichia coli |
| Pyrrolidine | TBD | Various |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrrolidine derivatives have also been investigated. In vitro studies using LPS-induced RAW264.7 macrophages demonstrated that certain compounds exhibited robust anti-inflammatory activity, suggesting their potential use in treating inflammatory diseases .
Anticancer Activity
Pyrrolidine derivatives have shown promise in anticancer research as well. Some studies indicate moderate antineoplastic activity against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901). The compounds' mechanisms of action may involve the inhibition of cell proliferation and induction of apoptosis .
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of various pyrrolidine derivatives, researchers synthesized several compounds and tested their activity against common pathogens. The study found that certain substitutions on the pyrrolidine ring significantly enhanced antibacterial potency, particularly against resistant strains such as MRSA.
Case Study 2: Anti-inflammatory Mechanism
Another research project focused on elucidating the anti-inflammatory mechanisms of a specific pyrrolidine derivative. The compound was found to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as a therapeutic agent for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
